molecular formula C9H12N2O B1603667 4-(Pyrrolidin-3-yloxy)-pyridine CAS No. 933716-88-2

4-(Pyrrolidin-3-yloxy)-pyridine

Cat. No.: B1603667
CAS No.: 933716-88-2
M. Wt: 164.2 g/mol
InChI Key: GCOMELDNUZKQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrrolidin-3-yloxy)-pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidin-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-3-yloxy)-pyridine typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the nucleophilic substitution reaction where a pyridine derivative reacts with a pyrrolidin-3-yloxy group in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-3-yloxy)-pyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the pyridine ring or the pyrrolidin-3-yloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated pyridine derivatives and pyrrolidine in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyrrolidine-substituted pyridines.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a building block in the synthesis of pharmaceutical agents. Its structural characteristics allow it to interact with various biological targets, leading to potential therapeutic effects:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in neurotransmitter synthesis, which may influence neurological functions and pain perception.
  • Receptor Modulation : The compound interacts with specific receptors, potentially modulating pathways associated with inflammation and pain management.

Organic Synthesis

4-(Pyrrolidin-3-yloxy)-pyridine is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile component in developing new materials and chemicals.

Biological Studies

The compound has been studied for its biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties against various pathogens.
  • Anticancer Properties : Research indicates that derivatives of this compound could have potential antitumor activity, particularly against ovarian and breast cancer cell lines .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound derivatives on ovarian and breast cancer cell lines. The results demonstrated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cardiac cell lines . This indicates the potential for selective targeting in cancer therapy.

Case Study 2: Enzyme Inhibition

Research has shown that compounds similar to this compound can inhibit key enzymes involved in cancer pathways. These findings suggest that the compound may serve as a lead structure for developing novel inhibitors targeting specific kinases associated with tumor growth .

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-3-yloxy)-pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the pyrrolidin-3-yloxy group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-yloxy-pyridine: Similar in structure but with the pyrrolidin-2-yloxy group.

    Pyrrolidin-3-yloxy-benzene: Features a benzene ring instead of a pyridine ring.

    Pyrrolidin-3-yloxy-quinoline: Contains a quinoline ring, offering different electronic properties.

Uniqueness

4-(Pyrrolidin-3-yloxy)-pyridine is unique due to the specific positioning of the pyrrolidin-3-yloxy group on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

4-(Pyrrolidin-3-yloxy)-pyridine, a compound characterized by its pyridine and pyrrolidine functional groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a pyrrolidin-3-yloxy group. This structural arrangement is crucial for its biological activity, as it enhances interactions with various biological targets. The hydrochloride form of the compound improves its solubility, facilitating its application in biological studies.

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological effects, particularly in the context of neurological functions. The compound has been predicted to interact with neurotransmitter systems, suggesting potential therapeutic benefits for neurological disorders. Key areas of activity include:

  • Neurological Disorders : Potential modulation of neurotransmitter receptors.
  • Anti-inflammatory Effects : Involvement in pathways related to inflammatory responses.
  • Antitumor Activity : Preliminary studies indicate possible antitumor effects through interactions with cancer-related pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes notable analogs and their biological activities:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-Methyl-6-phenylethynylpyridineContains ethynyl and phenyl groupsmGluR5 antagonistSelective modulator
1-Methylpyrrolidin-2-oneContains a lactam structureCNS effectsDifferent mechanism of action
3-PyridylcarbinolSimple pyridine derivativeAntioxidant propertiesLacks complex substituents
This compound Pyridine ring with pyrrolidinyl etherPotential neurological benefitsUnique combination suggests distinct therapeutic pathways

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antitumor Activity : Research has shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity toward non-cancerous cells .
  • Neurological Applications : Computational models have predicted that the compound may interact with receptors involved in neurological functions, indicating its potential use in treating conditions such as neurodegeneration and chronic pain .
  • Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory properties suggest that the compound may influence cytokine production and receptor expression during inflammatory responses, which could be beneficial in treating inflammatory diseases .

Properties

IUPAC Name

4-pyrrolidin-3-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-4-10-5-2-8(1)12-9-3-6-11-7-9/h1-2,4-5,9,11H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOMELDNUZKQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592921
Record name 4-[(Pyrrolidin-3-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933716-88-2
Record name 4-[(Pyrrolidin-3-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyrrolidin-3-yloxy)-pyridine
Reactant of Route 2
Reactant of Route 2
4-(Pyrrolidin-3-yloxy)-pyridine
Reactant of Route 3
Reactant of Route 3
4-(Pyrrolidin-3-yloxy)-pyridine
Reactant of Route 4
Reactant of Route 4
4-(Pyrrolidin-3-yloxy)-pyridine
Reactant of Route 5
Reactant of Route 5
4-(Pyrrolidin-3-yloxy)-pyridine
Reactant of Route 6
Reactant of Route 6
4-(Pyrrolidin-3-yloxy)-pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.